molecular formula C9H14O B15324296 Cyclohexanol, 2-(2-propynyl)-, trans- CAS No. 101859-16-9

Cyclohexanol, 2-(2-propynyl)-, trans-

Cat. No.: B15324296
CAS No.: 101859-16-9
M. Wt: 138.21 g/mol
InChI Key: HSTZTEDWURGETC-RKDXNWHRSA-N
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Description

trans-2-(2-Propynyl)cyclohexanol is a substituted cyclohexanol derivative characterized by a propargyl (2-propynyl) group at the 2-position of the cyclohexanol ring in the trans-configuration. The trans designation indicates that the hydroxyl (-OH) and propargyl (-C≡C-CH3) groups are on opposite sides of the cyclohexane ring.

Properties

CAS No.

101859-16-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1R,2S)-2-prop-2-ynylcyclohexan-1-ol

InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h1,8-10H,3-7H2/t8-,9-/m1/s1

InChI Key

HSTZTEDWURGETC-RKDXNWHRSA-N

Isomeric SMILES

C#CC[C@@H]1CCCC[C@H]1O

Canonical SMILES

C#CCC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-(2-propynyl)-, trans- typically involves the addition of a 2-propynyl group to cyclohexanol. One common method is the alkylation of cyclohexanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of Cyclohexanol, 2-(2-propynyl)-, trans- may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding alkyne precursor can also be employed, using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-(2-propynyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanol, 2-(2-propynyl)-, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(2-propynyl)-, trans- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Substituents at the 2-position of cyclohexanol significantly influence molecular geometry, polarity, and intermolecular interactions. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of trans-2-Substituted Cyclohexanols
Compound Molecular Formula Molecular Weight Key Substituent Features Density (g/cm³) Viscosity (mPa·s) Refractive Index
trans-2-(2-Propynyl)cyclohexanol* C₉H₁₄O ~138.20 Propargyl group (-C≡C-CH₃), high reactivity - - -
trans-2-Chlorocyclohexanol C₆H₁₁ClO 134.60 Electronegative Cl, polar - - -
trans-2-Phenylcyclohexanol C₁₂H₁₆O 184.25 Bulky aromatic group, hydrophobic - - -
trans-2-Methoxycyclohexanol C₇H₁₄O₂ 130.18 Ether linkage (-OCH₃), moderate polarity - - -
Vesamicol (trans-2-(4-Phenylpiperidino)cyclohexanol) C₁₇H₂₅NO 259.39 Piperidine ring, presynaptic activity - - -

*Hypothetical data inferred from analogs.

Key Observations :

  • Polarity : Chloro and methoxy substituents increase polarity compared to hydrophobic phenyl or propargyl groups.
  • Steric Effects: Bulky substituents (e.g., phenyl in trans-2-phenylcyclohexanol) hinder rotational freedom and influence isomer stability .
  • Hydrogen Bonding : trans-2-Hydroxycyclohexyl hydroperoxides with cis-2 or trans-2 substituents exhibit enhanced stability due to intramolecular hydrogen bonding .

Analytical Challenges

Mass spectrometry (MS) analysis of cyclohexanol derivatives is complicated by spectral similarities:

  • NIST Database: Cyclohexanol analogs often share nearly identical mass spectra, reducing identification accuracy (e.g., low InLib values for cyclohexanol vs. unique compounds like folpet) .
  • Isomer Differentiation : Cis/trans isomers require advanced techniques like chiral chromatography or NMR for unambiguous identification .

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